3-Isoxazolamine, 5-phenyl-4-(phenylazo)-
Description
3-Isoxazolamine, 5-phenyl-4-(phenylazo)- is a heterocyclic compound featuring an isoxazole core with an amine group at position 3, a phenyl substituent at position 5, and a phenylazo (-N=N-C₆H₅) group at position 4. The azo linkage (-N=N-) imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-phenyl-4-phenyldiazenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C15H12N4O/c16-15-13(18-17-12-9-5-2-6-10-12)14(20-19-15)11-7-3-1-4-8-11/h1-10H,(H2,16,19) |
InChI Key |
MGWHNCOANLBDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is synthesized via cyclocondensation of hydroxylamine with a β-diketone precursor. For 5-phenylisoxazole derivatives, phenylglyoxal hydrate and acetophenone derivatives are common starting materials. Reaction conditions typically involve:
-
Solvent: Ethanol or methanol under reflux (78–90°C)
-
Catalyst: Hydrochloric acid (5–10 mol%)
-
Time: 6–12 hours
The intermediate 5-phenylisoxazol-3-amine is isolated via vacuum filtration and recrystallized using ethanol/water mixtures.
Diazotization and Azo Coupling
The phenylazo group is introduced through diazotization of aniline derivatives followed by coupling with the isoxazole amine:
-
Diazotization:
-
Coupling Reaction:
Yield Optimization:
-
pH Control: Coupling efficiency peaks at pH 9.5, with deviations leading to byproducts like bis-azo compounds.
-
Stoichiometry: A 1:1 molar ratio of diazonium salt to isoxazolamine minimizes side reactions.
Microwave-Assisted Solvent-Free Synthesis
Recent advancements employ microwave irradiation to accelerate the synthesis of isoxazole intermediates, reducing reaction times from hours to minutes.
Single-Pot Cyclocondensation
A mixture of phenylacetylene, hydroxylamine hydrochloride, and nitrobenzene is irradiated in a microwave reactor (300–500 W) for 5–10 minutes. This method bypasses the need for solvents and achieves yields of 78–85%.
Key Advantages:
Diazotization Under Microwave Conditions
Post-cyclocondensation, the isoxazolamine undergoes diazotization using microwave-assisted rapid mixing:
-
Conditions: 150 W, pulsed irradiation (30-second intervals)
Catalytic Multi-Component Reactions
Heterogeneous catalysts like ZnO@Fe3O4 nanoparticles and boric acid enable one-pot syntheses, merging cyclization and azo-coupling into a single step.
ZnO@Fe3O4-Catalyzed Synthesis
Procedure:
-
Phenylacetylene (1 eq), hydroxylamine hydrochloride (1.2 eq), and nitrobenzene (1.5 eq) are mixed with ZnO@Fe3O4 (5 mol%) in water.
-
The suspension is stirred at 80°C for 3 hours.
-
Aniline and NaNO2 are added, and the mixture is stirred for an additional 2 hours.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 88% |
| Catalyst Reusability | 5 cycles (<5% loss) |
| Reaction Time | 5 hours |
Boric Acid-Mediated Synthesis
Boric acid (10 mol%) in aqueous medium facilitates the coupling of in situ-generated diazonium salts with isoxazolamines at room temperature. This method achieves 80% yield with minimal byproducts.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters across methodologies:
| Method | Yield (%) | Time | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Two-Step Conventional | 65–75 | 8–14 hours | 0–90 | High scalability |
| Microwave-Assisted | 78–85 | 15–30 min | 25–80 | Rapid, solvent-free |
| ZnO@Fe3O4 Catalytic | 88 | 5 hours | 80 | Recyclable catalyst |
| Boric Acid Catalytic | 80 | 4 hours | 25 | Eco-friendly, aqueous medium |
Structural Characterization Data:
-
FT-IR (KBr): N=N stretch at 1440–1460 cm⁻¹, C=N (isoxazole) at 1605 cm⁻¹.
-
¹H NMR (DMSO-d6): δ 7.2–8.1 (m, 10H, aromatic), δ 5.8 (s, 1H, NH2).
Challenges and Mitigation Strategies
Intermediate Instability
The diazonium salt intermediate is thermally unstable. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of 5-phenyl-4-[(E)-2-phenyl-1-amino]-3-isoxazolamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has shown that isoxazole derivatives, including 3-Isoxazolamine, 5-phenyl-4-(phenylazo)-, exhibit significant anticancer properties. For instance, studies have demonstrated that certain isoxazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups enhance their cytotoxic effects.
Anti-inflammatory Effects:
Isoxazole derivatives are also being investigated for their anti-inflammatory properties. Compounds with specific substitutions on the phenyl rings have shown selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. For example, compounds with chloro or bromo substitutions exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
Cardiac Myosin Activation:
Recent studies have identified certain isoxazole-based compounds as potent activators of cardiac myosin ATPase. Among these, derivatives of 3-Isoxazolamine have shown selectivity for cardiac myosin over skeletal and smooth muscle myosins. This selectivity is crucial for developing therapies aimed at systolic heart failure . The introduction of amino groups in the isoxazole structure has been highlighted as a key factor in enhancing this activity.
Carbonic Anhydrase Inhibition:
Another area of research involves the inhibition of carbonic anhydrases by isoxazole derivatives. Certain synthesized sulfonamides based on isoxazole scaffolds have demonstrated nanomolar inhibitory activity against human carbonic anhydrases, which are important targets in treating conditions like glaucoma and edema .
Synthetic Methodologies
The synthesis of 3-Isoxazolamine and its derivatives often involves innovative methodologies that enhance yield and purity. Recent advancements include:
- Enantioselective Reactions: The use of chiral catalysts has enabled the formation of enantiomerically enriched products from isoxazole derivatives, which are crucial for developing drugs with specific biological activities .
- Direct Sulfochlorination: This method has been employed to synthesize sulfonamide derivatives from isoxazole frameworks, facilitating the creation of compounds with enhanced biological profiles .
Case Studies
Case Study 1: Anticancer Screening
A series of novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and evaluated against multiple human cancer cell lines using the MTT assay method. The results indicated that some compounds exhibited comparable potency to established chemotherapeutics like Cisplatin, highlighting their potential as anticancer agents .
Case Study 2: Cardiac Myosin Activators
In a study focused on cardiac myosin activation, several diphenylalkylisoxazol-5-amines were synthesized and tested for their ability to activate cardiac myosin ATPase. Compounds exhibiting over 70% activation at low concentrations were identified as promising leads for further development in heart failure therapies .
Mechanism of Action
The mechanism of action of 5-phenyl-4-[(E)-2-phenyl-1-diazenyl]-3-isoxazolamine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular pathways and potentially leading to therapeutic effects . The isoxazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs
5(2H)-Isoxazolone, 2-methyl-3-phenyl-4-(phenylazo)- (CAS 4550-17-8)
- Core Structure : Isoxazolone (oxygen at position 2) vs. isoxazolamine (amine at position 3).
- Substituents : Similar phenyl and phenylazo groups but lacks the amine functionality.
3-Amino-5-methyl-isoxazole (CAS 1072-67-9)
- Core Structure : Isoxazolamine with a methyl group at position 5.
- Substituents: No phenylazo group; simpler substitution pattern.
- Applications : Primarily used as a pharmaceutical intermediate. The absence of the azo group reduces conjugation, limiting optoelectronic applications but improving metabolic stability .
1-Substituted-3-Trifluoromethyl-5-Phenyl-4-(Substituted Phenyl Azo) Pyrazoles
- Core Structure : Pyrazole instead of isoxazole.
- Substituents : Trifluoromethyl and phenylazo groups.
- Bioactivity : Demonstrated antifungal activity, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane permeability .
Isoxazolylazo-Substituted Salicylic Acid Analogs (e.g., Compound 4h)
- Core Structure : Salicylic acid with isoxazolylazo and aryl groups.
- Bioactivity : Exhibited potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), suggesting that the azo-isoxazole moiety enhances target binding .
Physicochemical Properties
Solvatochromic and Electronic Properties
- Solvent Sensitivity : Pyridone-based phenylazo compounds displayed solvatochromism, with methyl substituents red-shifting absorption spectra compared to hydroxy groups. The target compound’s phenyl groups may further enhance π-conjugation, increasing molar absorptivity .
- pH-Dependent Behavior : The phenylazo group in 3-Isoxazolamine may undergo azo-hydrazone tautomerism at basic pH, altering its electronic profile and reactivity .
Q & A
What are the recommended synthetic routes for 3-Isoxazolamine, 5-phenyl-4-(phenylazo)-, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis of 3-Isoxazolamine derivatives typically involves cyclization reactions of α,β-unsaturated nitriles or arylhydrazonomesoxalonitrile precursors. A key method involves reacting arylhydrazonomesoxalonitrile (1) with hydroxylamine hydrochloride in ethanol under reflux or at room temperature, yielding 4-arylazo-3,5-diaminoisoxazole derivatives . For example, Zayed and Ghozlan (1985) achieved a 75% yield by conducting the reaction at room temperature with sodium carbonate as a base . Optimization strategies include:
- Solvent selection : Ethanol or aqueous pyridine for improved solubility of intermediates.
- Temperature control : Lower temperatures (room temperature) may reduce side reactions like over-substitution.
- Catalyst use : Sodium acetate in condensation reactions enhances diazonium salt reactivity, as seen in analogous azo-pyrazole syntheses .
Which spectroscopic techniques are most effective for confirming the structure of 3-Isoxazolamine, 5-phenyl-4-(phenylazo)-, and what key spectral features should researchers prioritize?
Basic Research Focus
Structural confirmation relies on complementary spectroscopic
- IR Spectroscopy : Identify the azo (N=N) stretch near 1600–1500 cm⁻¹ and isoxazole ring C=O bands (~1710 cm⁻¹). Discrepancies in carbonyl absorption frequencies can distinguish between isomeric forms (e.g., 1660 cm⁻¹ vs. 1710 cm⁻¹) .
- NMR Spectroscopy : Look for singlet peaks corresponding to amino groups (δ ~6.1 ppm) and multiplet signals for phenyl protons (δ 7.2–7.8 ppm). Integration ratios help verify substituent positions .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to rule out impurities .
How can computational methods like DFT be applied to predict the electronic properties and reactivity of 3-Isoxazolamine derivatives, and what insights do these models provide for experimental design?
Advanced Research Focus
Density Functional Theory (DFT) calculations can predict:
- Electron distribution : Mapping HOMO-LUMO gaps reveals nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., azo group reactivity) .
- Tautomeric equilibria : Stability of keto-enol forms in isoxazole rings affects biological activity and synthetic pathways.
- Reaction pathways : Simulate intermediates in cyclization or azo-coupling reactions to optimize conditions . For example, DFT models validated the regioselectivity of pyrazole derivatives, which can be extrapolated to isoxazole systems .
What strategies are available to resolve contradictions in biological activity data for phenylazo-substituted heterocycles, particularly regarding cytotoxicity versus antimicrobial efficacy?
Advanced Research Focus
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Compare derivatives with substituents at critical positions. For example, the phenylazo group at C6 in thiazolo-pyridinones enhances cytotoxicity, while amino groups at C6 favor anti-melanoma activity .
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity from broad-spectrum effects .
- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to identify molecular targets (e.g., DNA intercalation vs. kinase inhibition) .
In the synthesis of phenylazo-substituted isoxazoles, how do competing reaction pathways (e.g., azo vs. hydrazone formation) influence product distribution, and what analytical methods can distinguish between these pathways?
Advanced Research Focus
Competing pathways arise from pH, temperature, and reagent ratios:
- Azo vs. Hydrazone formation : Basic conditions favor azo coupling, while acidic media may stabilize hydrazones. Monitor reaction progress via TLC or UV-Vis spectroscopy to detect intermediates .
- HPLC-MS analysis : Resolve isomeric products (e.g., 4a vs. 5a in Zayed’s study) by retention times and mass fragmentation patterns .
- X-ray crystallography : Definitive structural assignment of crystalline products to resolve ambiguity from spectral data alone .
What are the best practices for evaluating the stability of phenylazo groups in 3-Isoxazolamine derivatives under physiological or experimental conditions?
Advanced Research Focus
Azo groups are prone to reduction or photodegradation. Stability assays include:
- pH-dependent studies : Measure decomposition rates in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments.
- Light exposure tests : Use UV-Vis spectroscopy to track absorbance changes under controlled illumination.
- Reductive environments : Incubate with glutathione or liver microsomes to mimic metabolic reduction, analyzing products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
